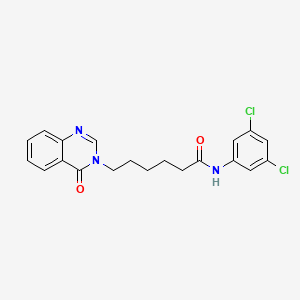

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound featuring a 3,5-dichlorophenyl group linked via a hexanamide chain to a 4-oxoquinazolin-3(4H)-yl moiety. The quinazolinone core is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.

Properties

Molecular Formula |

C20H19Cl2N3O2 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C20H19Cl2N3O2/c21-14-10-15(22)12-16(11-14)24-19(26)8-2-1-5-9-25-13-23-18-7-4-3-6-17(18)20(25)27/h3-4,6-7,10-13H,1-2,5,8-9H2,(H,24,26) |

InChI Key |

QUWIHIONVZDVBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where a suitable hexanoyl chloride reacts with the quinazolinone core in the presence of a base such as triethylamine.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,5-dichlorobenzoyl chloride reacts with the intermediate product in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of This compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinone derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: As a potential inhibitor of enzymes and receptors involved in various biological processes.

Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dichlorophenyl-Substituted Amides

(a) Propanil (N-(3,4-dichlorophenyl) propanamide)

- Structure : 3,4-dichlorophenyl group + propanamide chain.

- Activity : Herbicide, inhibits acetolactate synthase in plants.

- Comparison : The 3,5-dichloro substitution in the target compound vs. 3,4-dichloro in propanil may alter steric and electronic interactions with biological targets. The longer hexanamide chain in the target compound could increase solubility and bioavailability compared to propanil’s shorter chain .

(b) Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide)

- Structure : 3,5-dichlorophenyl group + imidazolidinedione + isopropyl.

- Activity : Fungicide metabolite (iprodione).

- Comparison: The target compound’s quinazolinone core is planar and aromatic, contrasting with the saturated imidazolidinedione ring. This difference may influence binding to enzymatic targets (e.g., fungal histidine kinases vs. mammalian kinases) .

Quinazolinone Derivatives

(a) Compound 4l (Tetrahydroquinazolinone with Methoxyphenyl Groups)

- Structure: Tetrahydroquinazolinone + bis(4-methoxyphenyl) + methyl.

- Activity : Synthetic intermediate (exact activity unspecified).

- Comparison : Methoxy groups in 4l are electron-donating, whereas chlorine atoms in the target compound are electron-withdrawing. This contrast may affect electronic properties, solubility, and interaction with hydrophobic binding pockets .

Data Table: Structural and Functional Comparison

Implications of Structural Variations

- Substituent Effects : The 3,5-dichloro substitution may enhance target selectivity compared to 3,4-dichloro analogs like propanil. Chlorine’s lipophilicity could improve blood-brain barrier penetration in pharmacological contexts.

- Chain Length : The hexanamide chain in the target compound may confer flexibility, enabling interactions with deeper enzymatic pockets vs. shorter chains in propanil.

- Heterocyclic Core: Quinazolinones are associated with kinase inhibition (e.g., EGFR inhibitors), whereas imidazolidinediones (as in iprodione metabolites) are linked to fungicidal activity.

Biological Activity

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H15Cl2N3O

- Molecular Weight : 366.21 g/mol

- IUPAC Name : this compound

The presence of the dichlorophenyl group and the quinazoline core is crucial for its biological activity. Quinazoline derivatives are often associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

Research Findings : In a study assessing its efficacy against bacterial strains, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It may also interact with various receptors implicated in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Methyl-6-bromoquinazolin-4(3H)-one | Methyl group instead of dichlorophenyl | Anticancer | Lacks dichlorophenyl moiety |

| N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Different substitution pattern on quinazoline | Antimicrobial | No halogen substituents |

| N-(6-Iodoquinazolin-4(3H)-one | Iodine instead of bromine | Antiviral | Halogen substitution affects reactivity |

The presence of both dichlorophenyl and quinazoline groups in this compound enhances its reactivity and biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.